Regiochemical Influence on Potassium Channel Modulation
Systematic SAR studies on the 3,4-dihydro-2H-1,4-benzoxazine scaffold reveal that the aromatic substitution pattern critically modulates potassium channel activating activity. While the 6,7-disubstituted series showed that electron-withdrawing substituents at the 6-position enhanced activity [1], and 2-position modifications (dimethyl substitution) yielded potent hypotensive effects [2], the 5-position carboxylic acid substitution defines a distinct pharmacophoric vector with altered hydrogen-bonding capacity and potential for further derivatization [3].
| Evidence Dimension | Potassium channel activating activity (in vitro vasorelaxation) |
|---|---|
| Target Compound Data | 5-carboxylic acid substitution: activity not yet directly reported in peer-reviewed potassium channel assays |
| Comparator Or Baseline | 6-CN substituted analog (compound 11): reduced activity; 6,7-oxadiazole (compound 6): more potent than cromakalim [1] |
| Quantified Difference | Not quantified for 5-carboxylic acid; scaffold-level SAR indicates 5-position represents a distinct pharmacophoric region |
| Conditions | Rat aortic ring preparation; in vitro vasorelaxation assay |
Why This Matters
Procurement of the 5-carboxylic acid variant enables exploration of an underexplored pharmacophoric vector within the benzoxazine scaffold, potentially accessing novel SAR space distinct from optimized 2- and 6,7-substituted analogs.
- [1] Matsumoto Y, et al. Novel potassium channel activators. II. Synthesis and pharmacological evaluation of 3,4-dihydro-2H-1,4-benzoxazine derivatives: modification of the aromatic part. Chem Pharm Bull (Tokyo). 1999;47(7):971-9. DOI: 10.1248/cpb.47.971. View Source
- [2] Matsumoto Y, et al. Novel potassium channel activators. III. Synthesis and pharmacological evaluation of 3,4-dihydro-2H-1,4-benzoxazine derivatives: modification at the 2 position. Chem Pharm Bull (Tokyo). 2000;48(3):428-32. DOI: 10.1248/cpb.48.428. View Source
- [3] Matsumoto Y, et al. Novel potassium channel activators: synthesis and structure-activity relationship studies of 3,4-dihydro-2H-1,4-benzoxazine derivatives. Chem Pharm Bull (Tokyo). 1996;44(1):103-14. DOI: 10.1248/cpb.44.103. View Source
